1,5-I-Aedans is a fluorophore, meaning it absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows researchers to track the molecule within biological systems using techniques like fluorescence microscopy .
1,5-I-Aedans covalently binds to thiol groups, which are functional groups commonly found in proteins. This selective binding allows researchers to label specific proteins within a complex mixture for further study .
1,5-I-Aedans exhibits good photostability, meaning it retains its fluorescent properties even after exposure to light, making it suitable for long-term experiments .
Due to its unique properties, 1,5-I-Aedans finds application in various scientific research fields, including:
Researchers use 1,5-I-Aedans to label specific proteins within cells and study their localization, interaction with other molecules, and conformational changes .
By attaching 1,5-I-Aedans to an enzyme's active site, researchers can monitor changes in the molecule's fluorescence upon substrate binding, providing insights into enzyme activity and kinetics .
As 1,5-I-Aedans can be incorporated into lipid bilayers, it helps researchers study the dynamics and properties of cell membranes .
1,5-I-Aedans can act as both a donor and acceptor in FRET experiments, allowing researchers to study protein-protein interactions and conformational changes at the molecular level .
1,5-I-Aedans, also known as 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid, is a thiol-reactive fluorescent probe extensively utilized in biochemical research. This compound exhibits a peak excitation wavelength of 336 nm and a peak emission wavelength of 490 nm, making it suitable for various fluorescence applications. Its molecular formula is C₁₄H₁₅IN₂O₄S, with a molecular weight of approximately 434.25 g/mol .
The compound is characterized by its high water solubility above pH 4 and a relatively long fluorescence lifetime of 10-15 nanoseconds. These properties enhance its utility in fluorescence polarization and rotational studies. Furthermore, the absorption spectrum of 1,5-I-Aedans overlaps significantly with the emission spectrum of tryptophan, facilitating its use as an acceptor in Förster resonance energy transfer (FRET) experiments .
1,5-I-Aedans primarily reacts with thiol groups (sulfhydryl groups) in proteins and other biological molecules. The reaction involves the formation of covalent bonds between the iodoacetyl group and thiol residues, leading to the fluorescent labeling of proteins. This labeling is crucial for studying protein interactions and dynamics in various biochemical contexts .
The compound's fluorescence properties are highly sensitive to environmental conditions, such as solvent polarity and pH. Changes in these conditions can cause shifts in the spectral properties of the conjugates formed with thiols, which can be monitored to gain insights into molecular interactions and conformational changes .
1,5-I-Aedans has been employed in a variety of biological studies due to its ability to selectively label thiol groups in proteins. This makes it a valuable tool for investigating protein structure and function. For instance, it has been used to study the dynamics of myosin and actin interactions in muscle fibers . Additionally, the compound has applications in determining exposed sulfhydryl groups in various proteins, aiding in understanding protein folding and stability .
The compound's ability to undergo spectral shifts upon ligand binding allows researchers to utilize it in assays that monitor protein-ligand interactions. This feature has made it instrumental in studies related to enzyme activity and receptor binding dynamics .
The synthesis of 1,5-I-Aedans typically involves several steps:
1,5-I-Aedans is widely used in various fields of biochemistry and molecular biology:
Research involving 1,5-I-Aedans has demonstrated its effectiveness in studying protein dynamics and interactions:
Several compounds share structural similarities with 1,5-I-Aedans, each having unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| IAEDANS | Similar structure but lacks iodine | Less reactive towards thiols |
| Dansyl Chloride | Contains a dansyl group | Used for labeling amines |
| BODIPY FL | Boron-dipyrromethene derivative | High brightness and photostability |
| Fluorescein | A well-known fluorophore | Broad application range in biological imaging |
While these compounds may share some attributes with 1,5-I-Aedans, its specific reactivity towards thiols combined with its unique fluorescence characteristics distinguishes it within this class of fluorescent probes .
The successful implementation of 1,5-I-Aedans in Förster resonance energy transfer experiments requires careful consideration of donor-acceptor pairing strategies based on spectral overlap characteristics [9] [14]. The absorption spectrum of 1,5-I-Aedans overlaps significantly with the emission spectrum of tryptophan, facilitating its use as an acceptor in energy transfer experiments where tryptophan serves as the intrinsic donor [2] [11].
Research has demonstrated that 1,5-I-Aedans functions effectively as both donor and acceptor in various pairing configurations [2] [14]. When serving as a donor, the compound exhibits compatibility with fluorescein, Alexa Fluor 488, Oregon Green dyes, and BODIPY FL dyes as acceptors [2] [14]. The Förster distance (R0) for tryptophan-1,5-I-Aedans pairing has been established at approximately 22 Å, making this combination suitable for detecting molecular proximity within the optimal FRET distance range [11] [17].
Experimental design considerations for donor-acceptor pairing include the quantum yield of the donor fluorophore, which for 1,5-I-Aedans has been measured at 0.61 when attached to proteins [33]. The orientation factor κ² is typically assumed to equal 2/3 for dynamic averaging conditions in fluid environments [11] [37]. Strategic positioning of fluorescent probes requires analysis of protein crystal structures to identify optimal labeling sites that will report conformational changes effectively [13] [30].
Table 1: Förster Distance Values for Common 1,5-I-Aedans Pairing Strategies
| Donor | Acceptor | Förster Distance R0 (Å) | Reference |
|---|---|---|---|
| Tryptophan | 1,5-I-Aedans | 22 | [11] [17] |
| 1,5-I-Aedans | Fluorescein | 46 | [14] [18] |
| 1,5-I-Aedans | BODIPY FL | 48.8 | [37] |
| 1,5-I-Aedans | DABMI | 45 | [33] |
Transfer efficiency measurement represents a fundamental aspect of 1,5-I-Aedans-based Förster resonance energy transfer experiments, with multiple methodological approaches available for quantitative analysis [11] [25]. The efficiency of energy transfer (E) follows the relationship E = 1/(1 + R⁶/R0⁶), where R represents the actual distance between donor and acceptor molecules and R0 denotes the Förster distance [11] [27].
Steady-state fluorescence measurements provide the most commonly employed approach for transfer efficiency determination [11] [25]. The transfer efficiency can be calculated using the equation E = 1 - (FDA/FD), where FDA represents donor fluorescence intensity in the presence of acceptor and FD represents donor fluorescence intensity in the absence of acceptor [11] [25]. This methodology requires careful correction for spectral cross-talk between donor and acceptor channels [25].
Time-resolved fluorescence measurements offer enhanced precision for transfer efficiency quantification [11] [20]. The relationship between transfer efficiency and fluorescence lifetime follows E = 1 - (τDA/τD), where τDA represents donor lifetime in the presence of acceptor and τD represents donor lifetime in the absence of acceptor [11] [20]. The relatively long fluorescence lifetime of 1,5-I-Aedans, typically ranging from 10-15 nanoseconds, facilitates accurate lifetime measurements [3] [20].
Table 2: Transfer Efficiency Measurement Parameters for 1,5-I-Aedans Systems
| Measurement Type | Parameter | Typical Value | Considerations |
|---|---|---|---|
| Steady-state | Quantum yield | 0.61 | Environment dependent [33] |
| Time-resolved | Fluorescence lifetime | 10-15 ns | pH and solvent sensitive [3] |
| Spectral overlap | Overlap integral J | Variable | Donor-acceptor specific [11] |
| Orientation factor | κ² | 0.67 | Dynamic averaging assumed [11] |
Advanced methodologies include acceptor photobleaching approaches, where selective destruction of acceptor molecules results in donor fluorescence recovery proportional to the original transfer efficiency [25]. Multiple measurement approaches provide validation of transfer efficiency values through independent quantification methods [11] [33].
Distance determination protocols utilizing 1,5-I-Aedans in Förster resonance energy transfer experiments follow established procedures based on the inverse sixth power relationship between transfer efficiency and intermolecular separation [11] [13]. The accessible distance range for accurate measurements typically spans from 0.5 R0 to 1.5 R0, corresponding to approximately 11-33 Å for tryptophan-1,5-I-Aedans pairs [26] [17].
Site-directed mutagenesis protocols enable introduction of unique cysteine residues at specific protein positions for selective 1,5-I-Aedans labeling [13] [30]. The two-step strategy involves polymerase chain reaction-mediated mutagenesis followed by covalent modification of cysteine residues with the iodoacetyl group of 1,5-I-Aedans [13]. Labeling efficiency calculations utilize the molar extinction coefficient of 5,700 M⁻¹cm⁻¹ at 336 nm for 1,5-I-Aedans [33].
Protein preparation protocols require elimination of reducing agents and maintenance of appropriate pH conditions above 6 to ensure optimal 1,5-I-Aedans reactivity with sulfhydryl groups [4] [38]. Labeling reactions typically proceed for 12 hours at 4°C to achieve maximum incorporation while minimizing protein denaturation [20] [30].
Table 3: Distance Determination Results from 1,5-I-Aedans FRET Studies
| Protein System | Donor-Acceptor Pair | Measured Distance (Å) | Transfer Efficiency (%) | Reference |
|---|---|---|---|---|
| Msx-1 homeodomain | Trp-48 to Cys-6-AEDANS | 19 | Not reported | [13] |
| Msx-1 homeodomain | Trp-48 to Cys-10-AEDANS | 23 | Not reported | [13] |
| Msx-1 homeodomain | Trp-48 to Cys-27-AEDANS | 16 | Not reported | [13] |
| Crystallin complex | Trp to IAEDANS | 25.5 | 18.9 | [17] |
| Nucleosome core | H4-60W to H2A-108C-AEDANS | 25.5 | 18.9 | [17] |
Quality control measures include verification of labeling stoichiometry through absorption spectroscopy and confirmation of protein functionality following modification [13] [33]. Distance calculations require consideration of probe flexibility and potential conformational heterogeneity that may affect measured values [11] [20].
Time-resolved Förster resonance energy transfer applications utilizing 1,5-I-Aedans provide enhanced temporal and spatial resolution for monitoring protein dynamics and conformational changes [20] [21]. The long fluorescence lifetime of 1,5-I-Aedans, ranging from 10-15 nanoseconds, enables precise time-resolved measurements that distinguish energy transfer processes from other fluorescence phenomena [3] [23].
Transient time-resolved Förster resonance energy transfer techniques employ pulsed laser excitation followed by direct waveform recording to acquire fluorescence decay data with submillisecond temporal resolution [20]. These methods resolve distinct structural states during biochemical reactions, as demonstrated in myosin motor protein studies where 1,5-I-Aedans labeling enabled detection of conformational changes during ATP-induced recovery strokes [20].
Frequency domain lifetime measurements provide alternative approaches for time-resolved analysis, utilizing modulated excitation sources and phase-sensitive detection [21] [24]. Phasor plot analysis facilitates model-independent evaluation of lifetime heterogeneity and detection of excited state reactions including energy transfer processes [24]. The relatively long lifetime of 1,5-I-Aedans conjugates enhances measurement precision in frequency domain applications [21] [24].
Table 4: Time-Resolved FRET Parameters for 1,5-I-Aedans Applications
| Application | Excitation Source | Detection Method | Temporal Resolution | Reference |
|---|---|---|---|---|
| Protein dynamics | 355 nm microchip laser | Direct waveform recording | 0.1 ms | [20] |
| Enzyme kinetics | 355 nm pulsed laser | Photomultiplier detection | 0.125 ns | [23] |
| Membrane studies | LED source | Frequency domain | Variable | [21] |
| Conformational analysis | 355 nm laser | Time-correlated counting | Nanosecond | [22] |
High-throughput applications employ multiwell plate readers equipped with time-resolved fluorescence capabilities to monitor 1,5-I-Aedans-labeled proteins under various experimental conditions [23]. These systems enable screening of multiple samples simultaneously while maintaining the precision required for quantitative lifetime measurements [23].
Advanced analysis methods include global fitting approaches that simultaneously analyze multiple decay components to resolve complex kinetic processes [20] [21]. Multi-exponential decay analysis accounts for probe heterogeneity and environmental effects that influence 1,5-I-Aedans fluorescence properties in protein systems [22] [24].
1,5-I-Aedans (5-((((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid) represents a highly effective thiol-reactive fluorescent probe specifically designed for site-specific protein labeling applications. The compound exhibits exceptional selectivity for cysteine residues through its iodoacetamide reactive group, which forms stable covalent bonds with sulfhydryl groups under physiological conditions [1] [2].
The fluorescent probe possesses a molecular weight of 434.25 g/mol and demonstrates optimal excitation at 336 nanometers with peak emission at 490 nanometers [3] [4]. The extinction coefficient of 5,700 cm⁻¹ M⁻¹ provides excellent sensitivity for detection applications [4] [5]. Notably, 1,5-I-Aedans exhibits high water solubility above pH 4 and maintains stability in dimethylformamide or buffer solutions above pH 6 [4] [5].
The labeling mechanism involves nucleophilic attack by the cysteine sulfhydryl group on the iodoacetamide moiety, resulting in alkylation and formation of a stable thioether linkage [1] [2]. This reaction demonstrates remarkable specificity, with amino acid analysis revealing quantitative recovery of cysteine in its S-carboxymethyl form without modification of other amino acid residues [2].
Effective implementation of 1,5-I-Aedans labeling requires strategic placement of cysteine residues through site-directed mutagenesis techniques. Researchers commonly employ single cysteine-containing mutant proteins to ensure specific labeling at predetermined locations [6] [7]. The QuikChange mutagenesis methodology has proven particularly successful for generating these variants [8].
Comprehensive studies utilizing seven single cysteine-containing mutants of barstar protein (positions 14, 25, 40, 42, 62, 82, and 89) demonstrated position-dependent labeling efficiencies ranging from 66% to 100% [6] [7]. These investigations revealed that labeling success correlates strongly with cysteine accessibility and local protein environment.
Standard labeling protocols involve initial protein reduction using tris(2-carboxyethyl)phosphine followed by reaction with tenfold excess 1,5-I-Aedans for approximately five hours under nitrogen atmosphere [9]. Reaction quenching with 2-mercaptoethanol and subsequent purification through desalting columns yields labeled proteins suitable for structural analysis [9].
Critical parameters for optimal labeling include pH maintenance above 6, protection from light to prevent photodegradation, and storage at -20°C [4] [10]. The relatively long fluorescence lifetime of 10-15 nanoseconds makes 1,5-I-Aedans particularly valuable for fluorescence polarization and rotational studies [4].
1,5-I-Aedans serves as an exceptional probe for investigating protein folding and unfolding mechanisms through multiple complementary approaches. Time-resolved fluorescence resonance energy transfer measurements enable precise characterization of conformational changes during folding transitions [9] [6].
In membrane protein folding investigations, 1,5-I-Aedans functions effectively as a FRET acceptor when paired with tryptophan donors. Studies of Outer Membrane Protein A revealed three distinct timescales for tertiary structure changes during bilayer insertion and folding [9]. The Förster distance for the tryptophan-1,5-I-Aedans pair was calculated as 20.9 Å for unfolded states and 20.8 Å for folded conformations [9].
Four strategically designed mutants (F15W/F7Cdns, F57W/F7Cdns, F143W/F7Cdns, F143W/F57Cdns) enabled monitoring of distance evolution across bilayers and protein pores during folding events [9]. FRET efficiencies evolved from 10-60% in unfolded states to 0-100% during folding reactions, providing detailed insights into structural reorganization processes [9].
Comprehensive analysis of chemically unfolded proteins utilizing 1,5-I-Aedans has revealed significant insights into residual structure and dynamics. Investigations of barstar protein unfolded in urea and guanidine hydrochloride demonstrated denaturant-dependent expansion of intramolecular distances [6].
Distance measurements between tryptophan 53 and 1,5-I-Aedans attached to seven different cysteine positions showed non-uniform expansion patterns. Shorter distances expanded less compared to longer spans, with GdnHCl inducing greater expansion than urea at equivalent concentrations [6]. These findings indicate the presence of sequence-specific residual structures in chemically denatured states.
Studies of triose phosphate isomerase utilizing 1,5-I-Aedans labeled proteins revealed deterministic pressure-induced dissociation and unfolding behavior [11]. FRET measurements between 1,5-I-Aedans and fluorescein-5-isothiocyanate demonstrated concomitant subunit dissociation and unfolding under hydrostatic pressure [11].
Intrinsic fluorescence changes upon pressure unfolding included a 27-nanometer red shift, decreased fluorescence anisotropy from 0.14 to 0.01, and 1.5-fold quantum yield increase [11]. Kinetic analysis revealed slow pressure-induced changes with half-times of approximately 15 minutes, independent of pressure magnitude [11].
1,5-I-Aedans demonstrates exceptional utility for detecting force-induced conformational changes in cellular proteins through innovative shotgun labeling approaches. This methodology exploits the exposure of previously buried cysteine residues upon mechanical protein unfolding [12].
Revolutionary applications of 1,5-I-Aedans in live cells have enabled direct detection of force-induced protein conformational changes. Red blood cell studies utilizing shear stress demonstrated enhanced spectrin labeling proportional to applied mechanical force [12]. The approach involves loading cells with 1,5-I-Aedans followed by fluid shearing to induce protein unfolding and expose buried cysteine residues [12].
Quantitative mass spectrometry analysis identified 13 and 14 1,5-I-Aedans-modified cysteine sites in α-spectrin and β-spectrin respectively [12]. Site-specific ratios of IAEDANS to iodoacetamide labeling revealed force-dependent exposure with ratios ranging from 5 to 36 for shear-sensitive sites [12].
An innovative sequential labeling strategy dramatically amplifies force-induced signals. Initial labeling with 1,5-I-Aedans saturates surface-exposed cysteines, followed by mechanical stress application and secondary labeling with BODIPY-iodoacetamide [12]. This approach achieved shear-to-static labeling ratios exceeding 500%, providing exceptional sensitivity for force detection [12].
Kinetic analysis revealed distinct labeling rates: surface-exposed sites labeled at 0.13 min⁻¹ while shear-exposed sites labeled at 0.04 min⁻¹ [12]. The effective secondary labeling rate increased 30-fold in maximally sheared cells compared to static controls [12].
Force-induced labeling kinetics follow a modified Linderstrom-Lang scheme where mechanical stress shifts conformational equilibrium toward unfolded states [12]. The analytical solution demonstrates exponential stress dependence in intermediate force regimes with characteristic stress values of approximately 0.5 pascals [12].
Temperature-dependent studies of recombinant spectrin domains confirmed that 1,5-I-Aedans labeling correlates directly with thermal unfolding transitions. Apparent melting curves derived from labeling experiments showed excellent agreement with circular dichroism measurements [12].
1,5-I-Aedans enables precise structural mapping of functional protein domains through systematic labeling and analysis of conformational changes associated with biological activity. This approach provides unprecedented insights into structure-function relationships at the molecular level [7] [8].
Time-resolved fluorescence anisotropy measurements utilizing 1,5-I-Aedans reveal domain-specific flexibility patterns throughout protein structures. Comprehensive analysis of barstar protein demonstrated position-dependent rotational dynamics with correlation times ranging from 1.05 to 4.58 nanoseconds depending on probe location and denaturant concentration [6].
The C-terminal region (residues 82-89) exhibited significantly higher flexibility compared to other protein regions, indicating reduced structural constraints in this domain [6]. Two-component anisotropy decay analysis revealed fast correlation times (φ2) representing local probe motion and slower correlation times (φ1) reflecting segmental and global dynamics [6].
Strategic placement of 1,5-I-Aedans at multiple positions enables identification of functionally important protein domains through differential labeling patterns. Studies of amyloid protofibril formation demonstrated that approximately two-thirds of the barstar sequence at the C-terminal end participated intimately in ordered aggregate formation [7].
Site-specific heterogeneity analysis revealed that barstar labeled at certain positions did not form mixed protofibrils with unlabeled protein, indicating sequence-specific aggregation preferences [7]. This methodology successfully identified core regions involved in intermolecular interactions while distinguishing flexible, non-interactive domains [7].
1,5-I-Aedans labeling has proven effective for mapping enzyme active sites and allosteric regions. Studies of phosphoenolpyruvate carboxykinase demonstrated blue-shifted fluorescence upon labeling, indicating probe incorporation into hydrophobic environments near functional domains [13].
Conformational changes associated with substrate binding and catalytic activity can be monitored through 1,5-I-Aedans fluorescence intensity and spectral shifts. The probe's environmental sensitivity enables detection of subtle structural changes accompanying enzyme function .
Membrane protein studies utilizing 1,5-I-Aedans have revealed complex domain architectures and folding mechanisms. Analysis of outer membrane protein A demonstrated three distinct structural timescales: rapid pore formation (15 minutes), intermediate bilayer traversal (60 minutes), and slow equilibration processes (240 minutes) [9].
Distance measurements between 1,5-I-Aedans acceptors and tryptophan donors provided detailed maps of structural evolution during membrane insertion. FRET efficiency changes from 10% to 100% enabled precise characterization of tertiary structure formation across protein pores and membrane-spanning regions [9].
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